molecular formula C13H14Cl2O4 B11815390 2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate

2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate

Cat. No.: B11815390
M. Wt: 305.15 g/mol
InChI Key: NNKSYIDQFQJGNF-UHFFFAOYSA-N
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Description

Diethyl 2,4-dichlorophenyl malonate is an organic compound with the molecular formula C13H14Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2,4-dichlorophenyl group and two ethyl ester groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,4-dichlorophenyl malonate can be synthesized through the alkylation of diethyl malonate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

In industrial settings, the synthesis of diethyl 2,4-dichlorophenyl malonate involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-dichlorophenyl malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,4-dichlorophenyl malonate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for the preparation of heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of diethyl 2,4-dichlorophenyl malonate involves its reactivity as a malonate ester. The compound can form enolate intermediates, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester without the dichlorophenyl group.

    Diethyl 2,4-dichlorophenyl acetate: Similar structure but with an acetate group instead of a malonate ester.

    Diethyl 2,4-dichlorophenyl succinate: Contains a succinate group instead of a malonate ester

Uniqueness

Diethyl 2,4-dichlorophenyl malonate is unique due to the presence of the dichlorophenyl group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C13H14Cl2O4

Molecular Weight

305.15 g/mol

IUPAC Name

1-O-(2,4-dichlorophenyl) 3-O-ethyl 2-ethylpropanedioate

InChI

InChI=1S/C13H14Cl2O4/c1-3-9(12(16)18-4-2)13(17)19-11-6-5-8(14)7-10(11)15/h5-7,9H,3-4H2,1-2H3

InChI Key

NNKSYIDQFQJGNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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